Cas no 1861051-95-7 (2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid)

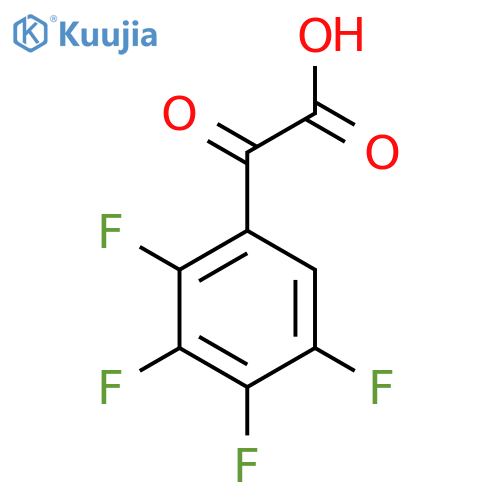

1861051-95-7 structure

商品名:2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid

2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- EN300-1817313

- 1861051-95-7

- 2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid

- 2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid

-

- インチ: 1S/C8H2F4O3/c9-3-1-2(7(13)8(14)15)4(10)6(12)5(3)11/h1H,(H,14,15)

- InChIKey: AZKGXKGWUJWWNJ-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(C(=CC=1C(C(=O)O)=O)F)F)F

計算された属性

- せいみつぶんしりょう: 221.99400657g/mol

- どういたいしつりょう: 221.99400657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 54.4Ų

2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1817313-2.5g |

2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |

1861051-95-7 | 2.5g |

$1370.0 | 2023-09-19 | ||

| Enamine | EN300-1817313-0.5g |

2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |

1861051-95-7 | 0.5g |

$671.0 | 2023-09-19 | ||

| Enamine | EN300-1817313-0.25g |

2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |

1861051-95-7 | 0.25g |

$642.0 | 2023-09-19 | ||

| Enamine | EN300-1817313-10.0g |

2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |

1861051-95-7 | 10g |

$3929.0 | 2023-06-01 | ||

| Enamine | EN300-1817313-10g |

2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |

1861051-95-7 | 10g |

$3007.0 | 2023-09-19 | ||

| Enamine | EN300-1817313-5.0g |

2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |

1861051-95-7 | 5g |

$2650.0 | 2023-06-01 | ||

| Enamine | EN300-1817313-0.05g |

2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |

1861051-95-7 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1817313-0.1g |

2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |

1861051-95-7 | 0.1g |

$615.0 | 2023-09-19 | ||

| Enamine | EN300-1817313-1.0g |

2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |

1861051-95-7 | 1g |

$914.0 | 2023-06-01 | ||

| Enamine | EN300-1817313-5g |

2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |

1861051-95-7 | 5g |

$2028.0 | 2023-09-19 |

2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid 関連文献

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

1861051-95-7 (2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid) 関連製品

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 68551-17-7(Isoalkanes, C10-13)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量